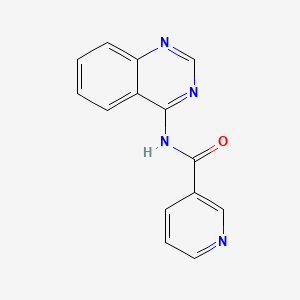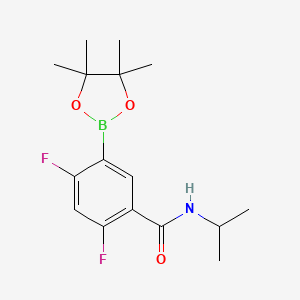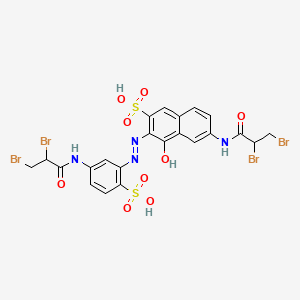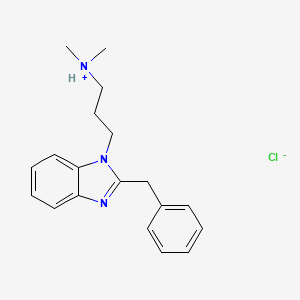
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core structure, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride typically involves the following steps:
Benzimidazole Formation: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzyl Group Introduction: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.
Dimethylaminopropyl Group Addition: The dimethylaminopropyl group is added through nucleophilic substitution, where 3-dimethylaminopropyl chloride reacts with the benzimidazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as benzydamine hydrochloride and 3-dimethylaminopropyl 2-benzylaminobenzoate hydrochloride, share structural similarities but differ in their functional groups and biological activities.
Uniqueness: The presence of the dimethylaminopropyl group in this compound contributes to its distinct chemical and biological properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
19809-20-2 |
|---|---|
Formule moléculaire |
C19H24ClN3 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
Clé InChI |
IWIMVHVHNAQCRH-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


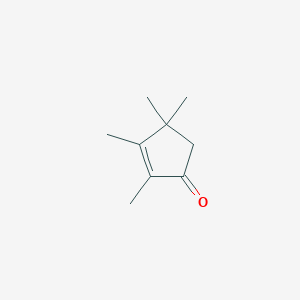
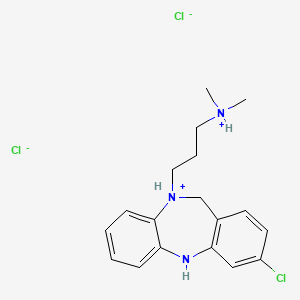

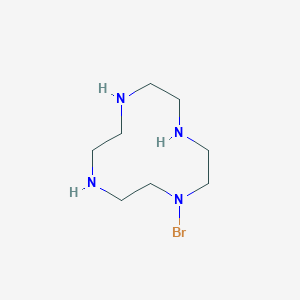
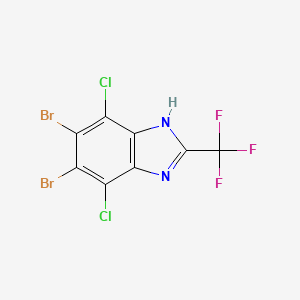

![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)



